molecular formula C13H17BrN2O B7511422 Azocan-1-yl-(5-bromopyridin-3-yl)methanone

Azocan-1-yl-(5-bromopyridin-3-yl)methanone

Cat. No. B7511422
M. Wt: 297.19 g/mol
InChI Key: CAABRFCEYPBDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-yl-(5-bromopyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the azocane family and has a unique structure that makes it an interesting subject for investigation.

Mechanism of Action

The mechanism of action of azocan-1-yl-(5-bromopyridin-3-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the body. For example, its antiviral activity is thought to be due to its ability to inhibit the activity of the viral protease enzyme. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells. Its ability to inhibit acetylcholinesterase activity is thought to be due to its ability to bind to the enzyme's active site.
Biochemical and Physiological Effects
Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of specific enzymes and proteins in the body, leading to various effects. For example, its ability to inhibit the activity of the viral protease enzyme can prevent the replication of certain viruses. Its ability to induce apoptosis in cancer cells can lead to the death of cancer cells. Its ability to inhibit acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its unique structure, which makes it an interesting subject for investigation. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the investigation of azocan-1-yl-(5-bromopyridin-3-yl)methanone. One direction is the investigation of its potential as a treatment for Alzheimer's disease. Another direction is the investigation of its potential as a fluorescence probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of azocan-1-yl-(5-bromopyridin-3-yl)methanone involves several steps. The first step is the synthesis of 5-bromopyridin-3-ylmethanol, which is achieved by reacting 5-bromopyridine with formaldehyde and hydrogen gas. The second step involves the reaction of 5-bromopyridin-3-ylmethanol with azocane-1-carbonyl chloride in the presence of triethylamine to yield azocan-1-yl-(5-bromopyridin-3-yl)methanone. This synthesis method has been optimized to produce high yields of pure azocan-1-yl-(5-bromopyridin-3-yl)methanone.

Scientific Research Applications

Azocan-1-yl-(5-bromopyridin-3-yl)methanone has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have significant antiviral and anticancer activity in vitro. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, azocan-1-yl-(5-bromopyridin-3-yl)methanone has been studied for its potential as a fluorescence probe for the detection of metal ions in biological systems.

properties

IUPAC Name

azocan-1-yl-(5-bromopyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-12-8-11(9-15-10-12)13(17)16-6-4-2-1-3-5-7-16/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABRFCEYPBDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl-(5-bromopyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.